molecular formula C13H20N2 B1426852 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine CAS No. 1343166-12-0

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine

Cat. No. B1426852
M. Wt: 204.31 g/mol
InChI Key: JQIWLKWRUOVHGW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in chemical literature or databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine are not fully detailed in the search results. Typically, these would include properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Fluorescence Sensing and Imaging

Diamine derivatives have been utilized in the synthesis of water-soluble sulfonato-Salen-type Schiff bases, which exhibit strong fluorescence properties. These compounds serve as highly selective and sensitive turn-off fluorescence sensors for the detection of Cu2+ ions in water and are useful for fluorescence imaging in living cells (Zhou et al., 2012).

Photophysical Properties and Optical Applications

The synthesis of colorful Salen-type Schiff bases from different diamine bridges, including compounds similar to 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine, has been reported. These compounds have full absorption and emission spectra in the visible region and high fluorescence quantum yields, making them suitable for optical applications (Cheng et al., 2013).

Polymer Synthesis

Diamines are critical precursors in the synthesis of novel aromatic polyimides, offering a variety of applications in materials science, including high-performance polymers with significant thermal stability (Butt et al., 2005).

Heterocyclic Chemistry

Research into the construction of benzothiophene-fused N-heterocycles through a stereotunable three-component domino strategy illustrates the utility of diamines in synthesizing complex organic structures, which can have pharmaceutical applications (Deng et al., 2021).

Catalysis

Diamines have been employed as ligands in metal-catalyzed cross-couplings of unactivated alkyl electrophiles, demonstrating their role in facilitating chemical reactions at room temperature, which is crucial for developing more efficient synthetic pathways (Saito & Fu, 2007).

properties

IUPAC Name

1-cyclopropyl-N'-ethyl-N'-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-15(10-13(14)11-8-9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIWLKWRUOVHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C1CC1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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